Sviatlana Marozava,
Armin H Meyer,
Alfredo Pérez-de-Mora,
Mehdi Gharasoo,
Lin Zhuo,
He Wang,
Olaf A Cirpka,
Rainer U Meckenstock,
Martin Elsner
PMID: 31262174
DOI:
10.1021/acs.est.9b01152
Abstract
While they are theoretically conceptualized to restrict biodegradation of organic contaminants, bioavailability limitations are challenging to observe directly. Here we explore the onset of mass transfer limitations during slow biodegradation of the polycyclic aromatic hydrocarbon 2-methylnaphthalene (2-MN) by the anaerobic, sulfate-reducing strain NaphS2. Carbon and hydrogen compound specific isotope fractionation was pronounced at high aqueous 2-MN concentrations (60 μM) (ε
= -2.1 ± 0.1‰/ε
= -40 ± 7‰) in the absence of an oil phase but became significantly smaller (ε
= -0.9 ± 0.3‰/ε
= -6 ± 3‰) or nondetectable when low aqueous concentrations (4 μM versus 0.5 μM) were in equilibrium with 80 or 10 mM 2-MN in hexadecane, respectively. This masking of isotope fractionation directly evidenced mass transfer limitations at (sub)micromolar substrate concentrations. Remarkably, oil-water mass transfer coefficients were 60-90 times greater in biotic experiments than in the absence of bacteria (
-
2-MN = 0.01 ± 0.003 cm h
). The ability of isotope fractionation to identify mass transfer limitations may help study how microorganisms adapt and navigate at the brink of bioavailability at low concentrations. For field surveys our results imply that, at trace concentrations, the absence of isotope fractionation does not necessarily indicate the absence of biodegradation.
Steffen Kümmel,
Robert Starke,
Gao Chen,
Florin Musat,
Hans H Richnow,
Carsten Vogt
PMID: 26855125
DOI:
10.1021/acs.est.5b04819
Abstract
Aerobic and anaerobic polycyclic aromatic hydrocarbon (PAH) biodegradation was characterized by compound specific stable isotope analysis (CSIA) of the carbon and hydrogen isotope effects of the enzymatic reactions initiating specific degradation pathways, using naphthalene and 2-methylnaphtalene as model compounds. Aerobic activation of naphthalene and 2-methylnaphthalene by Pseudomonas putida NCIB 9816 and Pseudomonas fluorescens ATCC 17483 containing naphthalene dioxygenases was associated with moderate carbon isotope fractionation (εC = -0.8 ± 0.1‰ to -1.6 ± 0.2‰). In contrast, anaerobic activation of naphthalene by a carboxylation-like mechanism by strain NaphS6 was linked to negligible carbon isotope fractionation (εC = -0.2 ± 0.2‰ to -0.4 ± 0.3‰). Notably, anaerobic activation of naphthalene by strain NaphS6 exhibited a normal hydrogen isotope fractionation (εH = -11 ± 2‰ to -47 ± 4‰), whereas an inverse hydrogen isotope fractionation was observed for the aerobic strains (εH = +15 ± 2‰ to +71 ± 6‰). Additionally, isotope fractionation of NaphS6 was determined in an overlaying hydrophobic carrier phase, resulting in more reliable enrichment factors compared to immobilizing the PAHs on the bottle walls without carrier phase. The observed differences especially in hydrogen fractionation might be used to differentiate between aerobic and anaerobic naphthalene and 2-methylnaphthalene biodegradation pathways at PAH-contaminated field sites.
Darren J Beriro,
Christopher H Vane,
Mark R Cave,
C Paul Nathanail
PMID: 24997944
DOI:
10.1016/j.chemosphere.2014.03.077
Abstract
This research investigates the effect of nine physical treatment types comprising a serial combination of three drying (air, freeze and oven) and two comminution (milling and sieving) methods on the quantification of PAH in a soil sample from a former gasworks. Results show that treatment type has a significant effect on PAH concentration (p⩽0.05). Naphthalene, 1-methylnaphthalene and 2-methylnaphthalene concentrations were significantly higher for air drying and freeze drying treatments than for oven drying. It is suggested that naphthalene and similarly volatile PAH losses were greater for oven drying due to the application of fanned warm air which is thought to cause volatilisation. Analytical precision was significantly improved for milled samples compared with sieved samples. The reason milling results in greater precision is assigned to the improved solvent extraction efficiency when natural grain size is altered due to crushing. The analytical data were compared to residential generic assessment criteria (GAC) used for risk-based land management. It was shown that the naphthalene GAC was lower than all freeze drying and air drying concentrations but was within the oven drying concentration range, illustrating that a false negative could be concluded during risk evaluation is oven dried data were used. Overall, it is recommended that air drying or freeze drying is a better choice than oven drying if the quantification of low molecular weight PAH forms an important objective of sample characterisation for risk-based land management, otherwise freeze drying and milling is recommended.
Matthieu Riva,
Sophie Tomaz,
Tianqu Cui,
Ying-Hsuan Lin,
Emilie Perraudin,
Avram Gold,
Elizabeth A Stone,
Eric Villenave,
Jason D Surratt
PMID: 25879928
DOI:
10.1021/acs.est.5b00836
Abstract
In the present study, formation of aromatic organosulfates (OSs) from the photo-oxidation of polycyclic aromatic hydrocarbons (PAHs) was investigated. Naphthalene (NAP) and 2-methylnaphthalene (2-MeNAP), two of the most abundant gas-phase PAHs and thought to represent "missing" sources of urban SOA, were photochemically oxidized in an outdoor smog chamber facility in the presence of nonacidified and acidified sulfate seed aerosol. Effects of seed aerosol composition, acidity and relative humidity on OS formation were examined. Chemical characterization of SOA extracts by ultra performance liquid chromatography coupled to electrospray ionization high-resolution quadrupole time-of-flight mass spectrometry revealed the formation of OSs and sulfonates from photo-oxidation in the presence of sulfate seed aerosol. Many of the organosulfur compounds identified in the smog chamber extracts were also measured in urban fine aerosol collected at Lahore, Pakistan, and Pasadena, USA, demonstrating that PAH photo-oxidation in the presence of sulfate aerosol is a hitherto unrecognized source of anthropogenic secondary organosulfur compounds, and providing new PAH SOA tracers.
Adriana E Sardi,
Starrlight Augustine,
Gro H Olsen,
Lionel Camus
PMID: 30798500
DOI:
10.1007/s11356-019-04423-8
Abstract
We compared inter-species sensitivity to a model narcotic compound, 2-Methylnaphthalene, to test if taxonomical relatedness, feeding guilds, and trophic level govern species sensitivities on species distributed in different regions. We fitted a toxicokinetic-toxicodynamic model to survival patterns over time for 26 species using new and raw data from the literature. Species sensitivity distributions provided little insight into understanding patterns in inter-species sensitivity. The range of no-effect concentrations (NEC) obtained for 26 species showed little variation (mean 0.0081 mM; SD 0.009). Results suggest that the NEC alone does not explain the complexity of the species tolerances. The dominant rate constant and the derived time to observe an effect (t
), a function of concentration, might provide the means for depicting patterns in sensitivity and better ecotoxicological testing. When comparing the t
functions, we observed that Arctic species have shorter time frames to start showing effects. Mollusks and second trophic level species took longer to build up a lethal body burden than the rest. Coupling our results with fate and transport models would allow forecasting narcotic compounds toxicity in time and thus improve risk assessment.
Paul Anton Letnes,
Ingrid Myrnes Hansen,
Lars Martin Sandvik Aas,
Ingvar Eide,
Ragnhild Pettersen,
Luca Tassara,
Justine Receveur,
Stéphane le Floch,
Julien Guyomarch,
Lionel Camus,
Jenny Bytingsvik
PMID: 30811426
DOI:
10.1371/journal.pone.0209960
Abstract
Coral reefs around the world are under threat due to anthropogenic impacts on the environment. It is therefore important to develop methods to monitor the status of the reefs and detect changes in the health condition of the corals at an early stage before severe damage occur. In this work, we evaluate underwater hyperspectral imaging as a method to detect changes in health status of both orange and white color morphs of the coral species Lophelia pertusa. Differing health status was achieved by exposing 60 coral samples to the toxic compound 2-methylnaphthalene in concentrations of 0 mg L-1 to 3.5 mg L-1. A machine learning model was utilized to classify corals according to lethal concentration (LC) levels LC5 (5% mortality) and LC25 (25% mortality), solely based on their reflectance spectra. All coral samples were classified to correct concentration group. This is a first step towards developing a remote sensing technique able to assess environmental impact on deep-water coral habitats over larger areas.
Vanessa Oliveira,
Newton C M Gomes,
Magda Santos,
Adelaide Almeida,
Ana I Lillebø,
João Ezequiel,
João Serôdio,
Artur M S Silva,
Mário M Q Simões,
Sílvia M Rocha,
Ângela Cunha
PMID: 28260118
DOI:
10.1007/s00284-017-1197-y
Abstract
The aim of this study is to evaluate the effects of the inoculation of the saltmarsh plant (Halimione portulacoides) with Pseudomonas sp. SPN31 nah+ combined with exposure to 2-methylnaphthalene (2-MtN) on the plant rhizosphere and endosphere bacterial communities as well as on plant health. To achieve this goal, microcosm experiments were set up. Denaturing gradient gel electrophoresis (DGGE) profiles and statistical analysis showed that rhizosphere and endosphere bacterial communities had distinct responses to plant inoculation and/or exposure to 2-MtN. PCR-sequencing analysis of nah genes encoding for 2-MtN degrading enzymes suggested the presence of Pseudomonas sp. SPN31 nah+ in the endosphere of H. portulacoides with 2-MtN contamination. Moreover, a significant effect in the photosynthetic performance of inoculated plants was detected. To conclude, despite the potential beneficial effect of plant inoculation with Pseudomonas sp. SPN31 nah+ endophytic bacteria may have on plant health, no significant effect on the removal of MtN was detected for the level of contamination used in the study.
Zheng Li,
Lovisa C Romanoff,
Debra A Trinidad,
Erin N Pittman,
Donald Hilton,
Kendra Hubbard,
Hasan Carmichael,
Jonathan Parker,
Antonia M Calafat,
Andreas Sjödin
PMID: 24714969
DOI:
10.1007/s00216-014-7676-0
Abstract
Polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, such as methylnaphthalenes (MeNs), are harmful pollutants ubiquitously present in the environment. Exposure to PAHs has been linked to a variety of adverse health effects and outcomes, including cancer. Alkyl PAHs have been proposed as petrogenic source indicators because of their relatively high abundance in unburned petroleum products. We report a method to quantify 11 urinary methylnaphthols (Me-OHNs), metabolites of 1- and 2-methylnaphthalenes, and 10 monohydroxy PAH metabolites (OH-PAHs), using automated liquid-liquid extraction and isotope dilution gas chromatography tandem mass spectrometry (GC-MS/MS). After spiking urine (1 mL) with (13)C-labeled internal standards, the conjugated target analytes were hydrolyzed enzymatically in the presence of ascorbic acid. Then, their free species were preconcentrated into 20 % toluene in pentane, derivatized and quantified by GC-MS/MS. The 11 Me-OHNs eluted as 6 distinct chromatographic peaks, each representing 1 - 3 isomers. Method detection limits were 1.0- 41 pg/mL and the coefficients of variation in quality control materials were 4.7 - 19 %. The method was used to analyze two National Institute of Standards and Technology's Standard Reference Materials® and samples from 30 smokers and 30 non-smokers. Geometric mean concentrations were on average 37 (Me-OHNs) and 9.0 (OH-PAHs) fold higher in smokers than in non-smokers. These findings support the usefulness of Me-OHNs as potential biomarkers of non-occupational exposure to MeNs and sources containing MeNs.